REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[Cl:4][c:5]1[cH:6][c:7]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16][CH2:17]2)[n:8][cH:9][n:10]1.[NH2:2][NH2:3].[OH2:1]>>[NH:2]([NH2:3])[c:5]1[cH:6][c:7]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16][CH2:17]2)[n:8][cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(N2CCCOCC2)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNc1cc(N2CCCOCC2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |